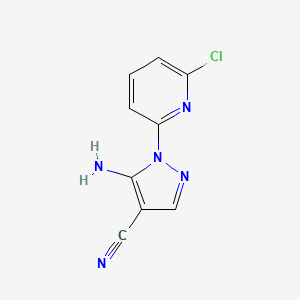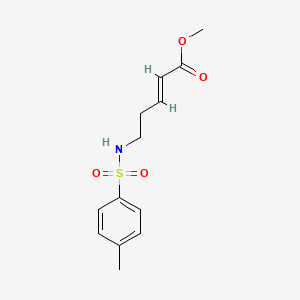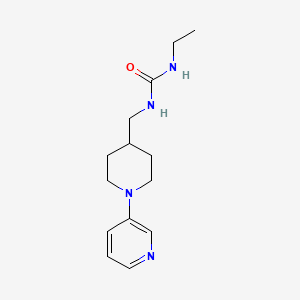![molecular formula C16H15NO3 B2562397 Methyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 200278-95-1](/img/structure/B2562397.png)
Methyl 4-[(2-methylbenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-[(2-methylbenzoyl)amino]benzoate” is a chemical compound with the molecular formula C16H15NO3 . It is also known by other names such as “2-methyl-4- (2-methylbenzamido)benzoic acid” and "Benzoic acid, 4-[(2-methylbenzoyl)amino]-, methyl ester" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-[(2-methylbenzoyl)amino]benzoate” include a density of 1.3±0.1 g/cm3, boiling point of 382.9±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a flash point of 185.4±27.9 °C . It also has a molar refractivity of 77.4±0.3 cm3, polar surface area of 66 Å2, and a molar volume of 213.4±3.0 cm3 .科学的研究の応用
1. Bioactive Precursor in Organic Synthesis
Methyl 2-formyl benzoate, sharing a structural similarity with Methyl 4-[(2-methylbenzoyl)amino]benzoate, is recognized for its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for discovering new bioactive molecules. Its versatility in organic synthesis makes it a valuable raw material for preparing medical products, playing a crucial role in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
2. Environmental Presence and Reactivity
Parabens, structurally related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, are primarily used as preservatives in various products. Despite being considered emerging contaminants, they are biodegradable and persistently present in surface water and sediments. Methylparaben, a variant, is predominantly found, mirroring its extensive use in consumer products. These compounds can react with chlorine, leading to the formation of chlorinated by-products, further emphasizing the need for comprehensive studies on their environmental behavior and toxicity (Haman et al., 2015).
3. Photostability and Degradation Products
In the context of nitisinone, a compound related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, studies have explored its stability under various conditions, including exposure to different pH levels, temperatures, and ultraviolet radiation. This research is pivotal in understanding the stability and degradation pathways of similar compounds, contributing to a better comprehension of their potential risks and benefits in medical applications. It’s noteworthy that the stability of such compounds increases with higher pH levels (Barchańska et al., 2019).
4. Health Aspects and Cytotoxic Mechanisms
Methyl paraben, closely related to Methyl 4-[(2-methylbenzoyl)amino]benzoate, has been extensively studied for its health aspects. Used as a preservative in various products, it does not accumulate in the body and is considered practically non-toxic. However, it's essential to understand its cytotoxic mechanisms, which might be linked to mitochondrial failure, to ensure safety in its applications (Soni et al., 2002).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[(2-methylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLDBBDVYSFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


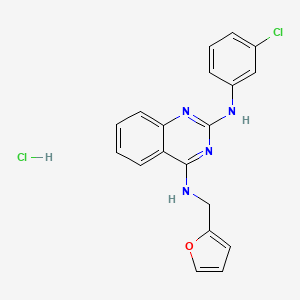
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
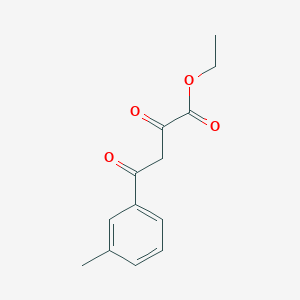
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)

![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)



